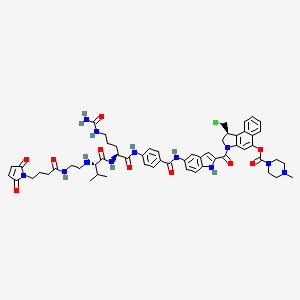
MB-VC-Mgba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MB-VC-Mgba is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADC). It utilizes the minor-groove-binding DNA-alkylating agent MGBA, connected through the ADC linker MB-VC . This compound is known for its significant antitumor activity and is primarily used in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MB-VC-Mgba is synthesized by conjugating the DNA-alkylating agent MGBA with the ADC linker MB-VC. The synthesis involves the use of a lysosomally cleavable dipeptide, valine-citrulline (vc) linker . The MGBA component is a carbamate prodrug that is activated by carboxylesterase to its active form, MED-B, which exerts its DNA alkylation activity .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the MGBA and MB-VC components, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MB-VC-Mgba undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MB-VC-Mgba has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in research on DNA-alkylating agents and their interactions with biological molecules.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent antitumor activity.
Industry: Utilized in the development of new ADCs and other therapeutic agents
Wirkmechanismus
MB-VC-Mgba exerts its effects through the following mechanism:
DNA Alkylation: The MGBA component binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Activation by Carboxylesterase: The carbamate prodrug MED-A is activated by carboxylesterase to its active form, MED-B, which then exerts its DNA alkylation activity.
Molecular Targets and Pathways: The primary molecular target of this compound is DNA, and the compound disrupts DNA replication and transcription pathways, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
MB-VC-Mgba is unique compared to other similar compounds due to its specific combination of MGBA and MB-VC. Similar compounds include:
Duocarmycins: These compounds also target DNA but have different chemical structures and mechanisms of action.
Maytansinoids: Another class of ADCs with potent antitumor activity, but they utilize different linkers and cytotoxic agents.
Pyrrolobenzodiazepines: These compounds also alkylate DNA but have distinct structural features and biological activities
This compound stands out due to its unique linker and potent antitumor activity, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C56H65ClN12O10 |
|---|---|
Molekulargewicht |
1101.6 g/mol |
IUPAC-Name |
[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1 |
InChI-Schlüssel |
LWUVZRWVARAEMO-MUYWJSLASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


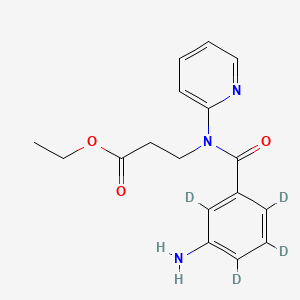
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
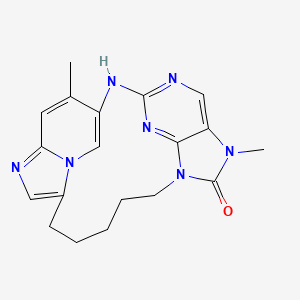
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
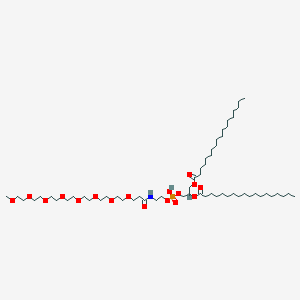
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

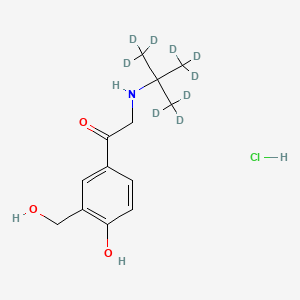
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
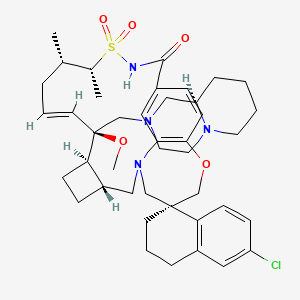
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
